2-{[3-(2-benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[[3-[2-(benzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O4S2/c1-13-11-15(25-30-13)21-18(27)12-31-19-8-7-16-22-23-17(26(16)24-19)9-10-20-32(28,29)14-5-3-2-4-6-14/h2-8,11,20H,9-10,12H2,1H3,(H,21,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPZGRXUGZXTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazolopyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the benzenesulfonamide group: This step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the oxazole moiety: This can be done through a condensation reaction with an appropriate oxazole derivative.
Final assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for key steps, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Electronic Characteristics
The compound’s electronic profile is influenced by the electron-withdrawing sulfonamide group and the electron-rich triazolopyridazine core. The sulfanyl (-S-) linker enhances conformational flexibility, while the 5-methyloxazole moiety contributes to lipophilicity. These features are critical for molecular interactions, such as hydrogen bonding and π-π stacking, which are often determinants of bioactivity .
To contextualize its properties, the compound is compared to structural analogs from the triazolopyridazine family (Table 1).
Table 1: Structural analogs of the target compound
Key Observations:
- Sulfonamide vs. Carboxamide Groups : The benzenesulfonamide group in the target compound likely improves water solubility compared to carboxamide analogs (e.g., 894063-52-6), which may favor membrane permeability .
- Oxazole vs. Furan/Propanamide : The 5-methyloxazole group may enhance metabolic stability compared to furan or propanamide derivatives, which are prone to oxidative degradation .
Research Findings and Hypothesized Activities
- Enzyme Inhibition : Sulfonamide-containing triazolopyridazines (e.g., ’s sulfonamide derivative) often exhibit carbonic anhydrase or kinase inhibitory activity due to sulfonamide-Zn²⁺ interactions .
- Anticancer Potential: Compounds like 891117-12-7, with lipophilic substituents, show cytotoxicity in preliminary assays, suggesting the target compound’s ethoxyphenyl analog may share similar properties .
- Structural Geometry : emphasizes that even isoelectronic compounds (e.g., benzenesulfonamide vs. carboxamide) may diverge in activity if their 3D geometries differ, highlighting the importance of crystallographic studies (e.g., ’s single-crystal X-ray data) .
Biological Activity
The compound 2-{[3-(2-benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound features several key structural elements:
- A triazole moiety linked to a pyridazine ring.
- A benzenesulfonamide group that enhances solubility and biological interaction.
- An oxazole component that may contribute to its pharmacological properties.
Biological Activity Overview
Recent studies have indicated that derivatives similar to this compound exhibit significant biological activities, particularly as inhibitors of various kinases involved in cancer progression. The following sections detail specific findings related to its activity.
1. Inhibitory Activity Against Kinases
Research has shown that compounds with similar structures exhibit inhibitory effects on c-Met kinase, which is implicated in several cancers. For instance, a study reported that a related triazolo-pyridazine derivative demonstrated an IC50 value of 0.090 μM against c-Met kinase, indicating potent inhibitory activity .
2. Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of the compound were evaluated against several cancer cell lines:
- A549 (lung cancer) : IC50 = 1.06 ± 0.16 μM
- MCF-7 (breast cancer) : IC50 = 1.23 ± 0.18 μM
- HeLa (cervical cancer) : IC50 = 2.73 ± 0.33 μM
These values suggest that the compound has significant potential as an anticancer agent due to its ability to induce cell death in these lines .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and cell cycle arrest:
- Apoptosis Induction : The compound has been shown to induce late apoptosis in A549 cells.
- Cell Cycle Arrest : It notably causes arrest in the G0/G1 phase of the cell cycle, which is critical for preventing cancer cell proliferation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the core structure can significantly influence biological activity:
- The presence of a 5-methylthiazole fragment enhances cytotoxicity.
- Substitutions on the benzene ring impact solubility and interaction with target proteins.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Triazolo-Pyridazine Derivatives : A series of derivatives were synthesized and tested for their anticancer properties, demonstrating varying degrees of cytotoxicity and kinase inhibition.
- Combination Therapies : Studies suggest that combining such compounds with existing chemotherapeutics may enhance therapeutic outcomes by targeting multiple pathways involved in tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
